2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-
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Overview
Description
4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE is a synthetic organic compound that features a pyranone core substituted with a bromoanilino group, a butyryl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Bromoanilino Group: The bromoanilino group can be introduced via a nucleophilic substitution reaction, where 4-bromoaniline reacts with an appropriate electrophile.
Addition of the Butyryl Group: The butyryl group can be added through an acylation reaction, typically using butyryl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or thiophenes.
Scientific Research Applications
4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with a bromoanilino group, used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
4-Bromoacetanilide: Similar structure but with an acetanilide group, used in the synthesis of various organic compounds.
4-Chloroaniline: Similar to 4-bromoaniline but with a chlorine atom, used in the production of herbicides and dyes.
Uniqueness
4-(4-BROMOANILINO)-3-BUTYRYL-6-METHYL-2H-PYRAN-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H16BrNO3 |
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Molecular Weight |
350.21 g/mol |
IUPAC Name |
4-(4-bromoanilino)-3-butanoyl-6-methylpyran-2-one |
InChI |
InChI=1S/C16H16BrNO3/c1-3-4-14(19)15-13(9-10(2)21-16(15)20)18-12-7-5-11(17)6-8-12/h5-9,18H,3-4H2,1-2H3 |
InChI Key |
MIWRWCGZXLBYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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